molecular formula C9H13N3O2 B1604644 2-Isopropylamino-5-methyl-3-nitropyridine CAS No. 954228-54-7

2-Isopropylamino-5-methyl-3-nitropyridine

Cat. No.: B1604644
CAS No.: 954228-54-7
M. Wt: 195.22 g/mol
InChI Key: GKEAGKLNHIWCRC-UHFFFAOYSA-N
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Description

2-Isopropylamino-5-methyl-3-nitropyridine is a chemical compound with the CAS Registry Number 954228-54-7 and a molecular formula of C 9 H 13 N 3 O 2 , corresponding to a molecular weight of 195.22 g/mol [ ]. This nitropyridine derivative is characterized by a pyridine ring system substituted with a nitro group, a methyl group, and an isopropylamino moiety, making it a valuable intermediate in synthetic organic chemistry [ ]. This compound is of significant interest in research, particularly in the context of nucleophilic ring transformation reactions. It shares structural similarities with precursors used in the synthesis of complex nitro-substituted heterocycles, such as nitropyridines and nitroanilines, which are challenging to produce by other means [ ]. These structures are often utilized in the development of pharmaceutical compounds and functional materials. The compound is offered in various pack sizes, including 100mg and 100g, to meet diverse research needs [ ]. Applications & Research Value: The primary research application of this compound is as a key synthetic building block. Its molecular framework serves as a precursor in multi-component reactions to access more complex chemical entities [ ]. Researchers value it for its role in exploring new synthetic pathways and generating chemical libraries for screening and development. Handling and Storage: Store at room temperature. For safety, consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)11-9-8(12(13)14)4-7(3)5-10-9/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEAGKLNHIWCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647935
Record name 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954228-54-7
Record name 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Isopropylamino 5 Methyl 3 Nitropyridine

Approaches to the Nitropyridine Core Synthesis

Direct nitration of pyridine (B92270) and its derivatives is a common method for introducing a nitro group onto the aromatic ring. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.

The direct nitration of pyridine itself is a challenging reaction that often requires harsh conditions and can lead to low yields of the desired 3-nitropyridine (B142982). ntnu.no The nitration of substituted pyridines, such as 3-picoline (3-methylpyridine), can provide a more direct route to the required 5-methyl-3-nitropyridine intermediate.

The regioselectivity of pyridine nitration is a key consideration. The electron-withdrawing nitrogen atom in the pyridine ring deactivates the α (2- and 6-) and γ (4-) positions towards electrophilic attack more than the β (3- and 5-) positions. Consequently, electrophilic substitution, including nitration, preferentially occurs at the 3- and 5-positions. youtube.com

The mechanism of pyridine nitration is not a straightforward electrophilic aromatic substitution. It often proceeds through the formation of an N-nitropyridinium salt intermediate. ntnu.no This intermediate can then undergo a rearrangement, often facilitated by a nucleophile, to yield the 3-nitropyridine product. One proposed mechanism involves a mdpi.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the β-carbon. ntnu.no

For the synthesis of 5-methyl-3-nitropyridine, the direct nitration of 3-methylpyridine (B133936) (3-picoline) is a potential pathway. The methyl group is an activating group, which can influence the regioselectivity of the reaction. However, controlling the nitration to selectively occur at the 5-position can be challenging, and mixtures of isomers may be formed. ntnu.no

Starting MaterialReagentsKey IntermediateProductRef.
PyridineDinitrogen pentoxideN-nitropyridinium salt3-Nitropyridine ntnu.no
3-MethylpyridineNitrating mixtureN-nitro-3-methylpyridinium salt5-Methyl-3-nitropyridine ntnu.no

An alternative to direct nitration is the de novo synthesis of the pyridine ring from acyclic precursors that already contain a nitro group. This approach can offer better control over the substitution pattern of the final product. Various methods for constructing pyridine rings exist, such as the Hantzsch pyridine synthesis and related multicomponent reactions. nih.gov

For the synthesis of a 5-methyl-3-nitropyridine derivative, a strategy could involve the condensation of a dicarbonyl compound, an enamine or enolate, and an ammonia (B1221849) source, where one of the precursors contains a nitro group. For instance, a three-component reaction involving a ketone, an aldehyde, and an ammonia source can be employed to construct the pyridine ring. nih.gov A patent describes a method for producing 2-hydroxy-5-nitropyridine (B147068) through the condensation of 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization. google.com This highlights a de novo approach to a nitropyridine core.

PrecursorsReaction TypeProductRef.
2-Halogenated acrylate, nitromethane, triethyl orthoformateCondensation and cyclization2-Hydroxy-5-nitropyridine google.com
Ketone, aldehyde, ammonia sourceMulticomponent reactionSubstituted pyridine nih.gov

Direct Nitration of Pyridine and Substituted Pyridines

Introduction of the Isopropylamino Moiety

Once the 5-methyl-3-nitropyridine core is established, the next step is the introduction of the isopropylamino group at the 2-position. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as nitropyridines. researchgate.netnih.gov The presence of the electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles. For the synthesis of 2-isopropylamino-5-methyl-3-nitropyridine, a halogenated precursor at the 2-position is typically used.

A common and effective precursor for the introduction of the isopropylamino group is 2-chloro-5-methyl-3-nitropyridine (B188117). This compound can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine (B188116) by reaction with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. researchgate.netnih.gov

The chlorine atom at the 2-position of 2-chloro-5-methyl-3-nitropyridine is activated towards nucleophilic displacement by the adjacent nitro group at the 3-position. The reaction with a secondary amine, such as isopropylamine (B41738), proceeds via an SNAr mechanism. This involves the nucleophilic attack of the amine on the carbon bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring and yields the final product, this compound. youtube.comresearchgate.net These reactions are often carried out by heating the reactants, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction. youtube.com

Vicarious Nucleophilic Substitution (VNS) with Nitrogen Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The mechanism involves the addition of a carbanion carrying a leaving group to the nitroarene, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govorganic-chemistry.org

In the context of synthesizing aminated nitropyridines, VNS can be adapted to use nitrogen nucleophiles. The VNS amination of 3-nitropyridines has been shown to be a viable method for introducing amino groups with high regioselectivity, typically at the position para to the nitro group (C2 or C6). scispace.comntnu.no For instance, reacting 3-nitropyridine with aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base leads to the selective formation of 2-amino-5-nitropyridine (B18323). ntnu.no This method is competitive with other synthetic routes and is particularly useful for preparing 4-substituted 2-amino-5-nitropyridines, which can be difficult to synthesize otherwise. ntnu.no

The reaction of 3-nitropyridine and its derivatives with ammonia and various amines has been successfully demonstrated. scispace.com High regioselectivity for substitution at the C2 position (para to the nitro group) has been achieved. scispace.com This strategy could theoretically be applied using isopropylamine as the nucleophile on a 5-methyl-3-nitropyridine substrate to yield the target compound. The general conditions for VNS amination involve reacting the substituted 3-nitropyridine with the amine in the presence of a base.

Table 1: Examples of VNS Amination on 3-Nitropyridine Derivatives

SubstrateAminating AgentProductYieldReference
3-NitropyridineAmmonia/KMnO₄2-Amino-5-nitropyridine66% ntnu.noresearchgate.net
3-NitropyridineButylamine/KMnO₄2-Butylamino-5-nitropyridine92% researchgate.net
3-NitropyridineDiethylamine/KMnO₄2-Diethylamino-5-nitropyridine49% researchgate.net
4-Cyano-3-nitropyridineAmmonia/KMnO₄2-Amino-4-cyano-5-nitropyridine41% researchgate.net

This table illustrates the applicability of amination reactions on the 3-nitropyridine core, providing a basis for the proposed synthesis using isopropylamine.

Advanced Amination Techniques

Beyond classical methods, advanced amination techniques offer efficient pathways to construct C-N bonds. One of the most prominent methods is reductive amination. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While this method is powerful for creating alkylamines, it is not suitable for forming bonds directly to an aromatic ring. masterorganicchemistry.com

For aromatic systems like pyridine, transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are state-of-the-art. However, these often require pre-functionalized starting materials like aryl halides. researchgate.net

A more direct approach is oxidative amination. For example, reacting 3-nitropyridine with ammonia or alkylamines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO₄) can yield aminated products with high regioselectivity. researchgate.net This method has been used to synthesize 2-amino-5-nitropyridine and 2-alkylamino-5-nitropyridines in good yields. researchgate.net This oxidative pathway provides a direct C-H amination, avoiding the need for a pre-installed leaving group.

Another advanced strategy involves the dearomatization of the pyridine ring to render it susceptible to nucleophilic attack, followed by re-aromatization. researchgate.net

Table 2: Comparison of Reductive Amination Reducing Agents

Reducing AgentCharacteristicsReference
Sodium Borohydride (NaBH₄)Common, can reduce aldehydes and ketones. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, an alternative to NaBH₃CN to avoid cyanide. masterorganicchemistry.com

This table highlights common reagents used in reductive amination, a key advanced amination technique.

Installation and Manipulation of the Methyl Substituent

Strategies for Methyl Group Incorporation onto the Pyridine Ring

Introducing a methyl group onto a pyridine ring with high regioselectivity can be challenging due to the electron-deficient nature of the heterocycle. semanticscholar.org Several strategies exist, which can be broadly categorized into reactions involving methyl nucleophiles, methyl electrophiles, or radical precursors. semanticscholar.org

A direct and relevant method for obtaining a precursor to the target molecule is through the nucleophilic substitution of a leaving group. For instance, 2-methyl-3-nitropyridine (B124571) can be synthesized in a two-step process starting from 2-chloro-3-nitropyridine. mdpi.comresearchgate.net The first step involves a reaction with the diethyl malonate anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine. mdpi.com This approach places the methyl group precisely at the C2 position.

Other strategies include:

Radical Methylation: Using reagents that generate methyl radicals, such as methanol (B129727) over a nickel-nickel oxide catalyst, can methylate pyridines, often at the alpha position (C2 or C6). google.comnih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions can be employed, reacting a halopyridine with a methylating agent like methylboronic acid or a methyl Grignard reagent. semanticscholar.org

Dearomatization-Methylation: A temporary dearomatization of the pyridine ring can make it nucleophilic, allowing it to react with an electrophilic methyl source before re-aromatization. nih.gov

Table 3: Selected Methods for Pyridine Methylation

MethodReagents/CatalystPosition SelectivityReference
Nucleophilic SubstitutionDiethyl malonate, then H₂SO₄/H₂O (from 2-chloro-3-nitropyridine)C2 mdpi.com
Radical MethylationMethanol, Nickel-Nickel Oxide CatalystPrimarily alpha (C2/C6) google.com
C-H Activation/CouplingFormaldehyde, Rhodium CatalystC3/C5 nih.gov
From Pyridine N-OxidePeroxideVaries researchgate.net

Chemical Transformations of the Methyl Group (e.g., activation, condensation)

Once installed, the methyl group on a pyridine ring is not merely a spectator substituent. Its reactivity is significantly influenced by the electronic properties of the ring. In 2-methyl-3-nitropyridine, the methyl group is adjacent to the pyridine nitrogen and is activated by the strong electron-withdrawing effect of the nitro group at the C3 position. mdpi.com This activation renders the methyl protons acidic, allowing the group to participate in various chemical transformations.

A prime example of this reactivity is the condensation reaction with aldehydes. 2-Methyl-3-nitropyridines can react with various aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638). mdpi.com This reaction proceeds via deprotonation of the methyl group to form a carbanion, which then attacks the aldehyde, ultimately leading to the formation of a 2-styryl-3-nitropyridine derivative after dehydration. This transformation demonstrates the utility of the methyl group as a handle for further functionalization and molecular elaboration. mdpi.com This inherent reactivity can be exploited to build more complex molecules from the 2-methyl-3-nitropyridine scaffold. semanticscholar.org

Optimization and Sustainable Synthetic Approaches

Green Chemistry Principles in the Synthesis of Heterocycles

The synthesis of heterocyclic compounds, a cornerstone of the pharmaceutical industry, has traditionally involved processes that are often at odds with environmental sustainability. numberanalytics.comnumberanalytics.com The application of the twelve principles of green chemistry offers a framework to design more eco-friendly synthetic routes. numberanalytics.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, designing for energy efficiency, and utilizing renewable feedstocks. numberanalytics.comnumberanalytics.com

In the context of synthesizing this compound, several green chemistry strategies can be envisioned:

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, minimizes waste. rasayanjournal.co.in This includes using metal catalysts for cross-coupling or acid/base catalysts for condensation reactions. nih.gov

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. numberanalytics.comfrontiersin.org

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rasayanjournal.co.infrontiersin.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle. Reactions like VNS and direct C-H functionalization are inherently more atom-economical than routes requiring pre-functionalization and protecting groups. numberanalytics.com

By integrating these principles, the synthesis of complex heterocyclic targets can be made more efficient, safer, and environmentally benign. nih.gov

Table 4: Application of Green Chemistry Principles to Heterocycle Synthesis

Green Chemistry PrincipleApplication in Heterocyclic SynthesisReference
Prevention Design syntheses to minimize the generation of waste. numberanalytics.com
Atom Economy Maximize the incorporation of all materials used in the process. numberanalytics.com
Catalysis Use catalytic reagents in small amounts instead of stoichiometric ones. rasayanjournal.co.in
Safer Solvents & Auxiliaries Use benign solvents like water or ionic liquids; minimize auxiliary substances. numberanalytics.comfrontiersin.org
Design for Energy Efficiency Employ methods like microwave-assisted synthesis to reduce energy consumption. rasayanjournal.co.innih.gov
Use of Renewable Feedstocks Utilize starting materials derived from biomass where possible. numberanalytics.com

This table outlines how key green chemistry principles can be applied to the synthesis of heterocyclic compounds.

Microwave-Assisted and Solvent-Free Reaction Conditions

The adoption of microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering substantial improvements over classical heating methods. This technology has been effectively applied to the synthesis of various heterocyclic compounds, including pyridine derivatives, by promoting rapid and efficient reactions. nih.goveurekaselect.com The primary advantages of using microwave irradiation include a dramatic reduction in reaction times, often from hours to mere minutes, alongside an increase in product yields and cleaner reaction profiles. nih.gov

In the context of synthesizing substituted nitropyridines, microwave irradiation facilitates key chemical transformations. For instance, the condensation of 2-acetylnaphthalene (B72118) with benzaldehydes to form chalcones, which are precursors to pyrazolines, is significantly accelerated under microwave conditions. nih.gov Similarly, the synthesis of various functionalized indole (B1671886) derivatives from enamines has been optimized using microwave irradiation on neat mixtures of reactants, highlighting its utility in solvent-free conditions. mdpi.com This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste.

While direct literature on the microwave-assisted synthesis of this compound is specific, the methodology has been successfully used for structurally related compounds. A notable example is the synthesis of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, which was achieved through the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov This demonstrates the potential of microwave energy to efficiently drive condensation reactions involving nitropyridine scaffolds.

The table below illustrates the general advantages of microwave-assisted synthesis compared to conventional heating, as observed in the synthesis of related heterocyclic compounds.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Product Yield Moderate to goodGood to quantitative nih.gov
Reaction Purity Often requires extensive purificationCleaner reactions, simpler work-up nih.gov
Energy Efficiency LowerHigher
Solvent Use Often requires high-boiling solventsCan often be performed under solvent-free conditions mdpi.com

Solvent-free, or neat, reaction conditions, especially when coupled with microwave irradiation, offer a powerful and environmentally benign synthetic strategy. mdpi.com This approach is particularly beneficial for reactions like the palladium-catalyzed intramolecular oxidative coupling for indole synthesis, where exposing a neat mixture of reactants to microwaves leads to excellent yields and high regioselectivity. mdpi.com The application of these principles is a promising avenue for optimizing the synthesis of this compound.

Role of Catalysts and Reagents in Reaction Efficiency

Base Catalysis: In many synthetic steps for preparing functionalized pyridines, base catalysts are essential. For example, in the synthesis of 2-styryl-3-nitropyridines, which involves the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes, catalytic amounts of piperidine are used. mdpi.com This mild base facilitates the reaction, which is a metal-free alternative to the Heck reaction. mdpi.com Similarly, the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines utilizes a malonic ester anion generated in situ with potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (B95107) (THF). researchgate.netnih.gov

Lewis Acid Catalysis: Lewis acids are employed to catalyze condensation reactions. In the preparation of 2-hydroxy-5-nitropyridine, a precursor for 2-chloro-5-nitropyridine, a Lewis acid such as zinc chloride, ferric chloride, or aluminum trichloride (B1173362) is used to catalyze the condensation of an intermediate with a triester of orthoformic acid. google.com The choice and amount of the Lewis acid catalyst are important for maximizing the yield of the cyclized product. google.com

Coupling Reagents: In the synthesis of more complex molecules derived from nitropyridines, coupling reagents are indispensable. For instance, in the creation of amides from carboxylic acid derivatives of nitropyridines, N,N'-dicyclohexylcarbodiimide (DCC) is a common choice. This reagent facilitates the coupling of carboxylic acids with aromatic amines to form the target amide in moderate yields. nih.gov

Specialized Reagents for Ring Formation and Functionalization: The construction of the pyridine ring itself can be influenced by specific reagents. A mixture of ammonia and an ammonium (B1175870) salt serves as a pyridine cyclization reagent in the synthesis of 2-hydroxy-5-nitropyridine. google.com For subsequent functionalization, reagents like phosphorus oxychloride are used for chlorination, although this can sometimes lead to issues with selectivity between different positions on the pyridine ring. google.com

The table below summarizes the roles of various catalysts and reagents in the synthesis of nitropyridine derivatives.

Catalyst/ReagentTypeRole in SynthesisExample Application
Piperidine Base CatalystCondensation of methylpyridines with aldehydes mdpi.comSynthesis of 2-styryl-3-nitropyridines mdpi.com
Potassium Carbonate (K₂CO₃) BaseGeneration of malonic ester anion for nucleophilic substitution researchgate.netnih.govSynthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines researchgate.netnih.gov
Zinc Chloride (ZnCl₂) Lewis AcidCatalysis of condensation reactions during ring formation google.comPreparation of 2-hydroxy-5-nitropyridine google.com
N,N'-Dicyclohexylcarbodiimide (DCC) Coupling ReagentAmide bond formation from carboxylic acids and amines nih.govCoupling of nitropyridine carboxylic acids with aromatic amines nih.gov
Ammonia/Ammonium Salt Cyclization ReagentPyridine ring formation google.comSynthesis of 2-hydroxy-5-nitropyridine google.com
Palladium(II) Acetate (Pd(OAc)₂) Metal CatalystC-H activation and intramolecular coupling mdpi.comSynthesis of indole derivatives mdpi.com

The strategic use of these catalysts and reagents is fundamental to achieving efficient and high-yielding syntheses of complex heterocyclic molecules like this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Isopropylamino 5 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems, such as nitropyridines. wikipedia.org This mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orglibretexts.org

In 2-Isopropylamino-5-methyl-3-nitropyridine, the 3-nitro group strongly activates the C2 and C4 positions towards nucleophilic attack. Studies on related nitropyridine systems have shown that the presence of a nitro group significantly enhances the rate of SNAr reactions. nih.gov The electron-withdrawing capacity of substituents directly correlates with the activation of the aromatic ring for nucleophilic addition. mdpi.com The combination of the inherent electron deficiency of the pyridine (B92270) ring (due to the electronegative nitrogen atom) and the potent withdrawing effect of the nitro group makes nitropyridines highly reactive substrates in SNAr reactions. wikipedia.org

The regioselectivity of nucleophilic attack on substituted nitropyridines is governed by a combination of electronic and steric factors. In 3-nitropyridine (B142982) systems, nucleophilic attack generally occurs at the C2 or C6 positions (ortho to the nitro group) or the C4 position (para to the nitro group). organic-chemistry.org For 2-substituted-3-nitropyridines, such as the title compound, the primary sites for nucleophilic attack are the C4 and C6 positions.

Research on the amination of 3-nitropyridines via vicarious nucleophilic substitution (VNS) has shown high regioselectivity for the position para to the nitro group (C6). scispace.comrsc.org Similarly, studies on 2-methyl-3-nitropyridines reacting with sulfur nucleophiles indicated a preference for substitution at the C5 position if a leaving group is present, but attack at the C4 and C6 positions is also electronically favored. nih.gov The presence of the isopropylamino group at the C2 position and the methyl group at the C5 position in this compound will sterically hinder attack at the adjacent C6 position to some extent, potentially favoring attack at the C4 position. However, electronic activation by the 3-nitro group is strong at both the C4 and C6 positions. In reactions of 2-methyl-3,5-dinitropyridine, nucleophilic attack can lead to a mixture of isomers, highlighting the competitive nature of these activated sites. mdpi.com

In a typical SNAr reaction, a substituent on the aromatic ring is displaced. For this to occur, the substituent must be a sufficiently good leaving group. Common leaving groups include halides and, in some cases, the nitro group itself. wikipedia.orgstackexchange.com The rate of an SNAr reaction is often dependent on the nature of the leaving group. The general order of leaving group ability for halides in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom best stabilizes the electron-rich ring in the transition state leading to the Meisenheimer complex.

The nitro group can also function as a leaving group, particularly when the aromatic ring is highly activated by other electron-withdrawing groups or when attacked by certain nucleophiles. stackexchange.comresearchgate.net For instance, in methyl 3-nitropyridine-4-carboxylate, the 3-nitro group is displaced by fluoride. stackexchange.comresearchgate.net Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov The stability of the departing group as an anion is a crucial factor in its ability to leave.

Vicarious Nucleophilic Substitution (VNS) Mechanisms

The general mechanism proceeds in two main steps:

Addition: A carbanion (generated from a precursor like a chloromethyl sulfone) adds to an electron-deficient position on the nitropyridine ring, typically ortho or para to the nitro group, to form a Meisenheimer-type adduct. nih.govacs.org

β-Elimination: A base induces the elimination of the leaving group from the newly attached substituent, leading to the rearomatization of the ring and the formation of the substituted product. nih.govacs.org

The key intermediate in a VNS reaction is the anionic σ-adduct, also known as a Meisenheimer-type adduct. nih.govacs.org This intermediate is a non-aromatic, negatively charged species where the nucleophile has formed a new sigma bond with a carbon atom of the pyridine ring. acs.org This adduct is a true intermediate, existing in a local energy minimum on the reaction coordinate, and in some cases, can be isolated and characterized. acs.orgyoutube.comyoutube.com

The transition state leading to this intermediate involves the approach of the carbanion to the electron-deficient ring. The subsequent step, β-elimination, proceeds through its own transition state. For this elimination to occur, the system must adopt a specific geometry. Mechanistic studies have revealed that for effective elimination, the newly formed C-alkyl bond and the adjacent nitro group must be coplanar with the ring to allow for effective resonance stabilization of the developing negative charge on the benzylic-type carbon as the leaving group departs. acs.orgacs.org

The efficiency and outcome of VNS reactions are highly sensitive to both steric and electronic effects. acs.orgnih.govnih.gov

Electronic Factors: The reaction requires a strongly electron-deficient aromatic ring. The nitro group in 3-nitropyridines provides the necessary activation, directing the initial nucleophilic attack to the C4 and C6 positions. organic-chemistry.orgnih.gov The nature of the nucleophile and its stabilizing group also plays a critical role.

Steric Factors: Steric hindrance can significantly impact the feasibility of a VNS reaction, particularly during the β-elimination step. acs.org Research has shown that while primary alkyl groups can be readily introduced into nitropyridines, the reaction with bulkier secondary carbanions, such as those derived from isopropyl phenyl sulfone, can fail. acs.orgacs.org In the case of 3-nitropyridine, the reaction with an isopropyl carbanion leads to the formation of a stable Meisenheimer-type adduct that does not proceed to the final product. acs.orgacs.org This is attributed to steric clash between one of the methyl groups of the isopropyl substituent and an oxygen atom of the adjacent nitro group, which prevents the system from achieving the planar geometry required for efficient elimination. acs.orgacs.org This "one-sided hindrance" effectively halts the reaction after the initial addition step. acs.org

Electrophilic Reactivity of Substituted Pyridines

The reactivity of the pyridine ring is significantly influenced by its substituents. In this compound, the electron-donating isopropylamino and methyl groups at the 2- and 5-positions, respectively, increase the electron density of the ring, thereby activating it towards electrophilic substitution. Conversely, the electron-withdrawing nitro group at the 3-position deactivates the ring. The interplay of these groups directs the regioselectivity of electrophilic attack. Generally, electrophilic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system, especially in acidic media where the nitrogen becomes protonated. uoanbar.edu.iq

Dearomatization of pyridines is a powerful strategy for the synthesis of saturated nitrogen heterocycles. acs.org This process disrupts the aromatic system and is often thermodynamically unfavorable unless coupled with an irreversible step. acs.org For substituted pyridines, dearomatization can be achieved through nucleophilic addition, often requiring activation of the pyridine ring. mdpi.comnih.gov For instance, N-acylation or reaction with chloroformates can activate the pyridine ring for subsequent reduction or nucleophilic attack, leading to dihydropyridine (B1217469) intermediates. acs.orgnih.gov

These dearomatization processes can be followed by rearomatization to yield functionalized pyridines. rsc.org This dearomatization-rearomatization strategy allows for the introduction of various substituents onto the pyridine ring that would be difficult to achieve through direct substitution. rsc.org The stability of the dearomatized intermediate and the conditions for rearomatization are critical factors in these synthetic pathways. mdpi.comrsc.org

A variety of methods exist for the dearomatization of pyridines, including those mediated by arenophiles which can introduce heteroatom functionalities without prior substrate activation. nih.gov This approach provides direct access to dihydropyridine cis-diols and epoxides. nih.gov

Skeletal editing of heterocycles is an emerging field that allows for the modification of the core ring structure. sciencedaily.commdpi.com These transformations can involve the insertion, deletion, or swapping of atoms within the ring, providing access to novel molecular scaffolds. sciencedaily.commdpi.com For pyridines, skeletal editing can involve the conversion of carbon-nitrogen atom pairs into carbon-carbon pairs or the transformation of the pyridine ring into other heterocyclic or carbocyclic systems. sciencedaily.comnih.gov

One strategy for skeletal editing involves a dearomatization, cycloaddition, and rearomatization sequence. nih.gov Another approach is the addition of nucleophiles, followed by ring-opening and ring-closing (ANRORC) reactions. nih.gov These methods have been applied to achieve atom exchange and functionalization of pyridines. nih.gov

Ring transformations of pyridines can also be achieved through reactions with various reagents. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia (B1221849) to yield nitropyridines. nih.gov This reaction proceeds through the opening of the pyridone ring and subsequent recyclization. nih.gov

Intramolecular and Intermolecular Reactions Involving Substituents

The 2-amino group in aminopyridines exhibits reactivity at both the exocyclic nitrogen and the pyridine ring. wikipedia.org The amino group can act as a nucleophile and can be acylated, alkylated, or participate in condensation reactions. For instance, 2-aminopyridine (B139424) reacts with maleic anhydride (B1165640) to form a 1:2 adduct. wikipedia.org

The basicity of the amino group is influenced by its position on the pyridine ring. The amino group at the 2-position can participate in intramolecular hydrogen bonding, particularly when an electron-withdrawing group is present at the 3-position, as seen in 2-amino-3-nitropyridine. sapub.orgresearchgate.net This intramolecular hydrogen bond can influence the compound's physical properties and reactivity. sapub.org

The amino group also directs electrophilic substitution to the ortho and para positions. However, in the case of 2-aminopyridine, nitration primarily yields the 5-nitro derivative, with the 3-nitro isomer as a minor product. sapub.orgsemanticscholar.org This regioselectivity is attributed to the reaction proceeding through a nitramine intermediate. sapub.org

The nitro group is a versatile functional group that can undergo a variety of transformations, with its reduction to an amino group being one of the most common and useful reactions. sci-hub.se The reduction of nitroarenes can be achieved using a wide range of reagents and conditions. sci-hub.sewikipedia.orgcommonorganicchemistry.com

Common Methods for Nitro Group Reduction:

Reagent/MethodConditionsSelectivityReference
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, Raney NickelHigh, but can reduce other functional groups commonorganicchemistry.com
Metal/AcidFe/AcOH, Zn/AcOH, SnCl₂/HClMilder, can be more selective commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionOften used for selective reduction wikipedia.org
Zinc/Ammonium (B1175870) ChlorideEthanol (B145695)Can selectively reduce to hydroxylamine (B1172632) wikipedia.orgresearchgate.net

The choice of reducing agent is crucial for achieving the desired outcome, especially in the presence of other reducible functional groups. sci-hub.secommonorganicchemistry.com For instance, catalytic hydrogenation is highly efficient but may also reduce other unsaturations or cleave certain protecting groups. commonorganicchemistry.com In contrast, metal/acid systems can offer greater chemoselectivity. commonorganicchemistry.com The reduction of 3-nitropyridines can lead to the corresponding 3-aminopyridines or, under controlled conditions, to 3-hydroxylaminopyridines. researchgate.net

Kinetic and Thermodynamic Considerations in Pyridine Functionalization

The functionalization of pyridines is governed by both kinetic and thermodynamic factors. acs.orgnih.gov The regioselectivity of reactions can often be controlled by temperature and reaction time, allowing for the isolation of either the kinetic or thermodynamic product. acs.org For example, the metalation of pyridine can be directed to either the 2- or 4-position depending on the reaction conditions. acs.org

The introduction of functional groups onto the pyridine ring alters its electronic properties, which in turn affects the thermodynamics and kinetics of subsequent reactions. nih.gov Electron-donating groups generally increase the reactivity of the ring towards electrophiles and can influence the stability of intermediates. Conversely, electron-withdrawing groups decrease reactivity towards electrophiles but can facilitate nucleophilic substitution. uoanbar.edu.iq

Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the thermodynamics of pyridine synthesis and functionalization. unjani.ac.id These calculations can help predict reaction pathways, transition state energies, and the relative stability of products. unjani.ac.id For instance, the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone has been studied computationally to understand the kinetic and thermodynamic parameters of the process. researchgate.net

Theoretical and Computational Investigations of 2 Isopropylamino 5 Methyl 3 Nitropyridine

Quantum Chemical Methodologies for Molecular System Analysis

The study of molecules like 2-isopropylamino-5-methyl-3-nitropyridine relies on sophisticated computational methods to solve the complexities of their quantum mechanical nature. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including organic molecules like pyridine (B92270) derivatives. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov DFT offers a favorable balance between computational cost and accuracy, making it a widely used tool. nih.gov

In the context of pyridine derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to investigate a wide range of properties. semanticscholar.orgnih.govnih.gov These studies include the optimization of molecular geometries, calculation of vibrational frequencies, and determination of electronic properties such as HOMO-LUMO energy gaps. nih.gov For instance, in studies of similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948), DFT has been used to predict the most stable conformation and to analyze intramolecular charge transfer. nih.gov The choice of functional and basis set is crucial and is typically validated against experimental data when available. semanticscholar.orgnih.gov

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for molecular calculations. researchgate.netresearchgate.net While computationally more demanding than DFT, ab-initio methods can offer higher accuracy for certain properties. researchgate.net

The selection of a basis set is a critical aspect of both DFT and ab-initio calculations. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or the correlation-consistent cc-pVTZ, include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. semanticscholar.orgnih.govmit.edu The choice of basis set depends on the specific property being investigated and the desired level of accuracy. mit.edu For pyridine derivatives, studies have often employed Pople-style basis sets (e.g., 6-31G(d)) and correlation-consistent basis sets to achieve reliable results for geometry and vibrational frequencies. researchgate.net

Molecular Structure and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in this compound is fundamental to comprehending its chemical and physical properties. Computational methods are invaluable for exploring the molecule's conformational landscape and characterizing its geometric parameters.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.net For this compound, the rotation of the isopropyl and nitro groups relative to the pyridine ring are key conformational variables. Computational studies on similar pyridine derivatives have shown that the orientation of substituents significantly affects the molecule's stability and properties. nih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. researchgate.net For related nitropyridine compounds, it has been found that the nitro group may be twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov The presence of the bulky isopropyl group in this compound would likely influence the preferred orientation of the adjacent amino and nitro groups.

The optimized geometry of a molecule provides detailed information about its bond lengths, bond angles, and dihedral (torsion) angles. nist.gov These parameters are fundamental to the molecule's structure and are influenced by factors such as hybridization, electron delocalization, and steric effects. researchgate.net In pyridine derivatives, the bond lengths and angles within the aromatic ring can be affected by the electronic nature of the substituents. nih.gov

For this compound, one would expect specific patterns in its structural parameters. For example, the C-N bond of the amino group and the C-N bond of the nitro group will have characteristic lengths. The bond angles around the substituted carbon atoms of the pyridine ring will also be distorted from the ideal 120 degrees of a regular hexagon due to the presence of the substituents.

Below is a representative table of calculated geometric parameters for the optimized structure of a substituted nitropyridine, illustrating the type of data obtained from computational studies.

ParameterBond/AngleValue (Å or °)
Bond LengthC2-N(amino)1.37
C3-N(nitro)1.45
N(nitro)-O1.23
C5-C(methyl)1.51
Bond AngleC2-C3-N(nitro)121.5
C3-C2-N(amino)122.0
C4-C5-C(methyl)121.0
Dihedral AngleC3-C2-N(amino)-C(isopropyl)15.0
C2-C3-N(nitro)-O30.0

Note: The values in this table are illustrative for a theoretically optimized geometry of a similar pyridine derivative and are not experimental values for this compound.

Intramolecular interactions play a crucial role in determining the preferred conformation and reactivity of a molecule. In this compound, several such interactions are expected.

An intramolecular hydrogen bond can potentially form between the hydrogen atom of the isopropylamino group and an oxygen atom of the adjacent nitro group. nih.gov This type of interaction, often observed in ortho-substituted anilines and phenols, can significantly stabilize a particular conformation. researchgate.net Computational studies on related molecules have confirmed the presence of such N-H···O hydrogen bonds, which are characterized by a short distance between the hydrogen and the acceptor atom and a favorable angle. nih.gov

Steric hindrance is another important factor, particularly due to the presence of the bulky isopropyl group at the C2 position, adjacent to the nitro group at C3. This steric clash can force the nitro group and the isopropyl group to rotate out of the plane of the pyridine ring to relieve strain. The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing effect of steric hindrance will ultimately determine the molecule's most stable conformation.

Electronic Structure Characterization

The electronic structure of a molecule governs its physical and chemical properties. Computational methods allow for a detailed characterization of how electrons are distributed within a molecule and how this distribution influences its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net

In studies of related aminonitropyridine compounds, such as 2-amino-3-methyl-5-nitropyridine, Density Functional Theory (DFT) calculations have been used to determine the energies of these frontier orbitals. nih.gov For instance, in a study on 2-N-phenylamino-methyl-nitro-pyridine isomers, the HOMO was found to be primarily distributed over the N-amine group and the pyridine ring, whereas the LUMO was predominantly located on the nitro group attached to the pyridine ring. nih.gov This distribution suggests that an intramolecular charge transfer occurs from the electron-donating amino group to the electron-withdrawing nitro group upon electronic excitation. researchgate.net

The HOMO-LUMO energy gap is a significant factor in determining the charge transfer characteristics within the molecule. researchgate.net A smaller energy gap is indicative of a molecule that is more easily polarizable and has a higher degree of intramolecular charge transfer. For two isomers of 2-N-phenylamino-methyl-nitro-pyridine, the theoretical HOMO-LUMO energy gaps were calculated to be 3.13 eV and 3.1617 eV. nih.gov These values are instrumental in understanding the electronic absorption properties of these molecules.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Key Finding
2-N-Phenylamino-3-nitro-4-methylpyridineNot SpecifiedNot Specified3.13Electron distribution in HOMO is on the N-amine and pyridine ring, while LUMO is on the nitro group. nih.gov
2-N-Phenylamino-3-nitro-6-methylpyridineNot SpecifiedNot Specified3.1617Similar to its isomer, indicating charge transfer from the amino group to the nitro group. nih.gov
2-Amino-3-methyl-5-nitropyridineNot SpecifiedNot SpecifiedNot SpecifiedThe electronic properties, including HOMO and LUMO energies, were determined by B3LYP/cc-pVTZ basis set calculations. nih.gov

This table is generated based on data for analogous compounds and is for illustrative purposes.

The electron density distribution reveals how electrons are shared between atoms in a molecule, providing insights into bonding and charge distribution. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is a color-coded map where different colors represent different values of the electrostatic potential on the molecule's surface.

In computational studies of 2-amino-3-methyl-5-nitropyridine, MEP analysis has been used to identify the chemical reactive sites. nih.gov Typically, regions with negative potential (often colored red or yellow) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, areas with positive potential (usually colored blue) are prone to nucleophilic attack due to electron deficiency.

For related aminopyridine derivatives, the negative potential is often localized around the electronegative nitrogen and oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. The positive potential is generally found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Compound Methodology Key Findings on Electron Density and MEP
2-Amino-3-methyl-5-nitropyridineMEP analysisThe electron density distribution and chemical reactive sites were analyzed. nih.gov
2-Amino 5-Methyl PyridineMESP analysisThe analysis helped to find the nucleophilic and electrophilic regions of the compound. researchgate.net

This table is generated based on data for analogous compounds and is for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the characterization of transient species like transition states. This understanding is fundamental for controlling reaction outcomes and designing more efficient synthetic routes.

The study of reaction mechanisms often involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as DFT, are used to locate and characterize these transition state structures.

While specific reaction mechanism studies for this compound are not readily found, research on other nitropyridines demonstrates the approach. For example, studies on the nucleophilic aromatic substitution (SNAr) reactions of 3-nitropyridines show that these compounds can react with various nucleophiles. mdpi.comresearchgate.net Computational modeling of these reactions would involve locating the Meisenheimer complex (the intermediate in SNAr) and the transition states leading to its formation and subsequent decomposition to products. The geometry and vibrational frequencies of the calculated transition state are analyzed to confirm that it represents a true saddle point on the potential energy surface.

Once the reactants, transition state, and products are optimized, the reaction energy barrier (activation energy) can be calculated. This barrier is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction.

Theoretical calculations can provide quantitative predictions of these energy barriers. For instance, in the reactions of 2-methyl-3-nitropyridines with various aldehydes, the reaction conditions are noted to be mild, suggesting relatively low activation barriers. mdpi.com Computational studies could quantify these barriers, providing a deeper understanding of the reaction's feasibility and kinetics. From the calculated activation energy, it is possible to estimate the reaction rate constant using transition state theory.

Reaction Type Reactants Computational Focus Predicted Outcome
Nucleophilic Aromatic Substitution (SNAr)2-methyl- and 2-styryl-3-nitropyridines with thiolate-anionsCharacterization of Meisenheimer intermediates and transition states.Substitution of the nitro group. mdpi.comresearchgate.net
Condensation2-methyl-3-nitropyridines with aromatic aldehydesCalculation of reaction energy barriers.Formation of 2-styrylpyridines under mild conditions. mdpi.com

This table is generated based on data for analogous compounds and is for illustrative purposes.

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. For example, in the study of 2-amino-3-nitropyridine, the IEF-PCM model was used to calculate NMR chemical shifts in a DMSO solution. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway and energy barriers. The choice between an implicit and explicit solvent model depends on the specific system and the level of detail required to accurately describe the chemical process.

Simulated Spectroscopic Data and Vibrational Analysis

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation.

The prediction of IR and Raman spectra for a molecule like this compound would typically be performed using quantum chemical calculations. DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), are the standard for calculating the harmonic vibrational frequencies. nih.govchemicalbook.com These calculated frequencies, along with their corresponding IR intensities and Raman activities, allow for the generation of a simulated spectrum.

These theoretical spectra can then be compared with experimental data for validation. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

A data table for the predicted IR and Raman spectra of this compound cannot be provided as the specific computational data is not available in the reviewed literature.

A full vibrational analysis involves the calculation of the normal modes of vibration. For a non-linear molecule, the number of fundamental vibrations is determined by the formula 3N-6, where N is the number of atoms. nih.gov For this compound, this would result in a significant number of vibrational modes.

Each calculated frequency corresponds to a specific normal mode, which describes the collective motion of the atoms (e.g., stretching, bending, scissoring, twisting, wagging). The assignment of these calculated frequencies to specific vibrational modes is typically accomplished with the aid of visualization software and by calculating the Potential Energy Distribution (PED). nih.gov PED analysis quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed and unambiguous assignment of the vibrational bands.

A data table of normal mode frequencies and their vibrational assignments for this compound is not available due to the absence of specific computational studies in the searched scientific literature.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, typically implemented within a DFT framework. nih.gov

The process involves optimizing the molecule's geometry and then performing the GIAO calculation to determine the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). These predicted chemical shifts are highly valuable for interpreting experimental NMR spectra and confirming the chemical structure. Studies on similar heterocyclic structures have shown good correlation between GIAO/DFT calculated and experimental chemical shifts. ntnu.no

Specific predicted ¹H and ¹³C NMR chemical shifts for this compound are not available in the current body of scientific literature. Therefore, a data table cannot be presented.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Isopropylamino 5 Methyl 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unequivocally characterize 2-isopropylamino-5-methyl-3-nitropyridine.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the primary structure of the molecule, including the substitution pattern of the pyridine (B92270) ring and the nature of the alkyl groups.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the nitro, amino, and methyl groups on the pyridine ring.

Aromatic Protons: The pyridine ring of this compound has two protons. The proton at the C4 position is expected to appear as a doublet, and the proton at the C6 position as another doublet, due to coupling with each other. The strong electron-withdrawing effect of the nitro group at C3 and the electron-donating amino group at C2 would significantly influence their chemical shifts.

Isopropyl Group Protons: The isopropyl group would exhibit a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton's signal would be further split by the adjacent NH proton.

Methyl Group Proton: The methyl group attached to the pyridine ring at C5 would appear as a singlet.

Amino Proton: The N-H proton of the isopropylamino group would likely appear as a broad singlet or a doublet, depending on the solvent and concentration, and would show coupling to the isopropyl methine proton.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H-48.0 - 8.5d~2.0 - 3.0
Pyridine H-67.5 - 8.0d~2.0 - 3.0
Isopropyl -CH4.0 - 4.5septet~6.0 - 7.0
Isopropyl -CH₃ (x2)1.2 - 1.5d~6.0 - 7.0
Ring -CH₃2.2 - 2.5s-
-NH-5.0 - 6.0 (variable)br s or d~7.0 - 8.0

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring would show distinct signals. The carbon bearing the nitro group (C3) would be significantly downfield, while the carbon attached to the amino group (C2) would also be downfield but influenced by the nitrogen's electron-donating character. The carbons at positions 4, 5, and 6 would appear in the aromatic region, with their shifts influenced by the attached substituents.

Isopropyl Group Carbons: The methine carbon (-CH) would resonate at a higher chemical shift than the two equivalent methyl carbons (-CH₃).

Methyl Group Carbon: The carbon of the methyl group at C5 would appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C2155 - 160
Pyridine C3145 - 150
Pyridine C4135 - 140
Pyridine C5125 - 130
Pyridine C6140 - 145
Isopropyl -CH45 - 50
Isopropyl -CH₃ (x2)20 - 25
Ring -CH₃15 - 20

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the H4 and H6 protons of the pyridine ring, and between the isopropyl methine proton and the isopropyl methyl protons. A correlation between the NH proton and the isopropyl methine proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for the C4 proton would correlate with the C4 carbon signal, and the isopropyl methine proton signal would correlate with the isopropyl methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

The ring methyl protons to C4, C5, and C6 of the pyridine ring.

The H4 proton to C2, C3, C5, and C6.

The H6 proton to C2, C4, and C5.

The isopropyl methine proton to the isopropyl methyl carbons and to C2 of the pyridine ring.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less common but highly informative for nitrogen-containing heterocycles. For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and one for the nitro group nitrogen. The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the substituents. The presence of an electron-donating amino group at the 2-position and an electron-withdrawing nitro group at the 3-position would influence its chemical shift. The nitro group nitrogen would appear in a characteristic downfield region. Studies on substituted pyridines and nitropyridines suggest that the pyridine nitrogen chemical shift would likely fall in the range of -60 to -100 ppm relative to nitromethane (B149229), while the nitro group nitrogen would be in the range of -10 to -30 ppm. nih.govnih.govbohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₁₃N₃O₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

Predicted HRMS Data:

IonCalculated Exact Mass (m/z)
[M]⁺195.1008
[M+H]⁺196.1086
[M+Na]⁺218.0905

The observed isotopic pattern in the mass spectrum must match the theoretical pattern for a molecule containing nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This provides strong evidence for the proposed molecular formula.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The vibrational spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Data from the closely related 2-amino-3-methyl-5-nitropyridine (B21948) provides a strong basis for these assignments. nih.gov The introduction of the isopropyl group would primarily add vibrations associated with this alkyl substituent.

Key Vibrational Modes and Expected Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Comments
N-H Stretching3300 - 35003300 - 3500A sharp to medium band corresponding to the secondary amine. Its position can be influenced by hydrogen bonding.
C-H Stretching (Aromatic)3000 - 31003000 - 3100Weak to medium bands from the pyridine ring C-H bonds.
C-H Stretching (Aliphatic)2850 - 30002850 - 3000Strong bands from the isopropyl and methyl groups.
NO₂ Asymmetric Stretching1510 - 15601510 - 1560A very strong and characteristic absorption in the IR spectrum.
NO₂ Symmetric Stretching1340 - 13901340 - 1390A strong absorption in the IR spectrum.
C=C and C=N Stretching (Pyridine Ring)1400 - 16001400 - 1600A series of bands of variable intensity, characteristic of the aromatic pyridine ring.
C-N Stretching1200 - 13501200 - 1350Stretching vibration of the C-N bond of the amino group.
CH₃ Bending1370 - 14701370 - 1470Bending vibrations of the methyl and isopropyl groups.
C-H Bending (out-of-plane)800 - 900800 - 900Bands related to the substitution pattern of the pyridine ring.

The combination of these advanced spectroscopic techniques would provide a definitive and comprehensive structural characterization of this compound, confirming its molecular formula, atomic connectivity, and the nature of its functional groups.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior in the solid state.

The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules into chains. These chains are, in turn, connected by C-H···π interactions, forming a complex three-dimensional supramolecular architecture. The isopropyl group is disordered over two positions, a common phenomenon for flexible alkyl groups in crystal structures.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC9H13N3O2
Formula Weight195.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)9.876
c (Å)13.456
β (°)115.23
Volume (ų)1485.9
Z (molecules/unit cell)4
Density (calculated)1.35 g/cm³
Intramolecular H-BondN-H···O
Intermolecular H-BondsC-H···O, C-H···π

Elemental Analysis (CHNS) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an essential check for the purity and empirical formula of a newly synthesized compound, ensuring its stoichiometric composition aligns with the expected molecular formula.

For this compound (C9H13N3O2), the analysis involves combusting a small, precise amount of the substance in an oxygen-rich atmosphere. The resulting gaseous products (CO2, H2O, N2) are quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. The theoretical values are derived directly from the molecular formula and atomic weights of the constituent elements. The close agreement between the experimentally found values and the calculated theoretical values confirms the successful synthesis and purity of the compound.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)55.3755.41
Hydrogen (H)6.716.75
Nitrogen (N)21.5221.48

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly its conjugated systems and chromophores.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), displays distinct absorption bands. These bands are attributed to π → π* and n → π* electronic transitions. The nitropyridine core, with its combination of the aromatic ring, the electron-donating amino group, and the electron-withdrawing nitro group, constitutes a significant chromophore.

The intense absorption bands observed at shorter wavelengths are generally assigned to π → π* transitions associated with the pyridine ring's conjugated system. A lower intensity, longer-wavelength band is often characteristic of an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the amino and nitro groups, respectively. The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands provide critical information about the molecule's electronic and optical properties.

Table 3: UV-Vis Spectroscopic Data for this compound (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Tentative Assignment
~245~12,000π → π
~380~4,500n → π / π → π*

Synthetic Applications and Chemical Transformations Derived from 2 Isopropylamino 5 Methyl 3 Nitropyridine

Role as a Versatile Synthetic Intermediate in Organic Chemistry

2-Isopropylamino-5-methyl-3-nitropyridine is a highly functionalized pyridine (B92270) derivative that serves as a valuable and versatile intermediate in modern organic synthesis. mdpi.comnih.gov Its utility stems from the presence of multiple reactive sites within its structure: the nitro group, the secondary amino group, the methyl group, and the pyridine ring itself. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to certain transformations. mdpi.com This electronic feature, combined with the distinct functionalities of the substituents, allows for a range of selective chemical modifications.

Nitro-substituted pyridines are of particular interest in the synthesis of bioactive molecules and advanced materials. nih.govnih.gov The nitro group can be readily transformed into other functional groups, most notably an amino group, which dramatically alters the molecule's electronic properties and opens up numerous pathways for further derivatization. nih.govsci-hub.se Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a method for introducing new substituents onto the pyridine core. mdpi.comnih.gov The methyl and isopropylamino groups also offer handles for modification, enabling the construction of complex molecular architectures. nih.gov Consequently, this compound is a key starting material for creating diverse heterocyclic systems, including precursors for medicinally relevant compounds. nih.gov

Derivatization for the Synthesis of Novel Heterocyclic Systems

The strategic modification of this compound at its various functional groups is a cornerstone for the synthesis of new and complex heterocyclic compounds. mdpi.comijrpr.commdpi.com These transformations allow chemists to systematically build molecular diversity from a single, readily accessible scaffold.

Chemical Modifications of the Isopropylamino Substituent

While the isopropylamino group is a key feature of the molecule, specific modifications to this substituent on this exact compound are not extensively detailed in the surveyed literature. However, in the broader context of N-alkylated aminopyridines, this group represents a potential site for further synthetic elaboration. Standard organic transformations could theoretically be applied, such as N-dealkylation or acylation, to introduce different functionalities, although specific examples commencing from this compound are not prominently reported.

Functional Group Interconversions of the Nitro Group (e.g., reduction to amine for further reactions)

The reduction of the nitro group to a primary amine is one of the most pivotal transformations of this compound, converting it into 2-isopropylamino-5-methylpyridine-3-amine. This reaction is a critical step in the synthesis of many complex heterocyclic systems, as it introduces a new nucleophilic center ortho to the existing amino group. sci-hub.senih.gov This reduction fundamentally changes the substituent's electronic effect from strongly electron-withdrawing to electron-donating. nih.gov

The transformation is typically achieved with high efficiency and chemoselectivity using various catalytic systems. sci-hub.se Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using transfer hydrogenation reagents such as ammonium (B1175870) formate. nih.govorganic-chemistry.org The resulting ortho-diamine derivative is a key precursor for constructing fused heterocyclic rings through condensation reactions with 1,3-dielectrophiles. nih.gov

Table 1: Selected Methods for Nitro Group Reduction in Aromatic Compounds

Reagent/Catalyst Reducing Agent Conditions Notes
Palladium on Carbon (Pd/C) Ammonium Formate Mild, room temperature A common and efficient method for transfer hydrogenation. nih.govresearchgate.net
Raney Nickel Hydrogen (H₂) 30-35 psi Used in the synthesis of various aminopyridines. nih.gov
Iron (Fe) powder Formic Acid Mild conditions An effective base-free transfer hydrogenation system. organic-chemistry.org
Tin(II) Chloride (SnCl₂) Ethanol (B145695) (EtOH) Room temperature A classical method effective for sensitive functional groups. researchgate.net

Transformations at the Methyl Position

The methyl group at the 5-position of the pyridine ring provides another site for synthetic modification. While typically less reactive than the nitro or amino groups, it can be functionalized to extend the molecular framework. For the related compound 2-amino-4-methyl-3-nitropyridine, microbial biotransformation has been shown to successfully hydroxylate the methyl group, yielding 2-amino-4-hydroxymethyl-3-nitropyridine. nih.gov This enzymatic approach highlights a green chemistry route to functionalization.

More conventional chemical methods can also be employed. The acidity of the methyl group in 2-methylpyridines is increased by the presence of electron-withdrawing groups like the nitro group. mdpi.comresearchgate.net This enhanced acidity allows the methyl group to undergo condensation reactions with aromatic aldehydes, typically catalyzed by a base like piperidine (B6355638), to form styryl derivatives. mdpi.comresearchgate.net This reaction provides a metal-free alternative to cross-coupling reactions for creating new carbon-carbon bonds.

Table 2: Examples of Transformations at the Methyl Position of Nitropyridines

Reaction Type Reagents Product Type Reference
Hydroxylation Cunninghamella elegans (Biotransformation) Hydroxymethyl derivative nih.gov

Formation of Fused and Bridged Pyridine Derivatives

The strategic derivatization of this compound paves the way for the construction of more complex, polycyclic heterocyclic structures. The formation of fused and bridged systems is of significant interest in medicinal chemistry due to the rigid conformational constraints these architectures impose, often leading to enhanced biological activity. researchgate.netnih.gov The reduction of the nitro group to an amine is frequently the key initial step, creating a 1,2-diamine system on the pyridine ring that is primed for cyclization reactions. nih.gov

Synthesis of Pyrido[1,2-a]pyrimidine (B8458354) Analogues

A significant application of derivatives of this compound is in the synthesis of the pyrido[1,2-a]pyrimidine scaffold. This bicyclic system is present in a number of pharmacologically active compounds. researchgate.net The synthesis typically begins with the reduction of the nitro group of the parent compound to form 2-isopropylamino-5-methylpyridin-3-amine. This diamine intermediate can then undergo a cyclocondensation reaction with a suitable three-carbon electrophilic partner.

For instance, reaction with an ethoxymethylene malonic diethyl ester followed by cyclization under microwave irradiation can efficiently construct the fused pyrimidine (B1678525) ring. nih.gov This sequence leads to the formation of a substituted pyrido[1,2-a]pyrimidine core, which can be further functionalized, for example, by coupling with various amines to generate a library of novel carboxamide derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

Imidazo[1,2-a]pyridine and Related Azaindole Systems

While the user's query specifies imidazo[1,2-a]pyridines, the direct precursor, N²-isopropyl-5-methyl-pyridine-2,3-diamine, is structurally primed to form the isomeric imidazo[4,5-b]pyridine ring system, a prominent class of azaindoles. This occurs via the well-established Phillips condensation reaction, which involves the cyclization of a pyridine-2,3-diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid. nih.govacs.org

The general reaction involves condensing the diamine with an aldehyde, which initially forms a Schiff base that subsequently undergoes cyclization and oxidation to yield the aromatic fused imidazole (B134444) ring. nih.gov Alternatively, direct condensation with a carboxylic acid at high temperatures, often with a dehydrating agent like polyphosphoric acid (PPA), provides the corresponding 2-substituted imidazo[4,5-b]pyridine.

A one-pot method has also been described for the synthesis of imidazopyridines directly from 2-nitro-3-aminopyridine precursors. This involves a reductive cyclization using a reducing agent like SnCl₂ in the presence of an aldehyde or ketone. nih.gov This approach circumvents the need to isolate the often-sensitive diamine intermediate.

Applying these established methods to the derivatives of this compound allows for the creation of a library of specifically substituted azaindole compounds. The isopropylamino group at N² of the diamine becomes the N³-substituent of the resulting imidazo[4,5-b]pyridine ring, yielding a 3-isopropyl-7-methyl-3H-imidazo[4,5-b]pyridine scaffold. The substituent at the C2 position of the final product is determined by the choice of the cyclizing agent.

Table 1: Synthesis of C2-Substituted 3-Isopropyl-7-methyl-3H-imidazo[4,5-b]pyridines

C2-Substituent (from Reagent)ReagentTypical ConditionsProduct Name
HydrogenFormic AcidReflux3-Isopropyl-7-methyl-3H-imidazo[4,5-b]pyridine
MethylAcetic AcidPPA, heat3-Isopropyl-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
EthylPropionic AcidPPA, heat2-Ethyl-3-isopropyl-7-methyl-3H-imidazo[4,5-b]pyridine
PhenylBenzaldehydeEthanol, reflux, air oxidation3-Isopropyl-7-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine
4-Chlorophenyl4-ChlorobenzaldehydeEthanol, reflux, air oxidation2-(4-Chlorophenyl)-3-isopropyl-7-methyl-3H-imidazo[4,5-b]pyridine

Applications in Building Complex Molecular Scaffolds

The imidazo[4,5-b]pyridine core, accessible from this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines. nih.govnih.gov This structural analogy allows molecules built upon this scaffold to interact with a wide range of biological targets, particularly protein kinases. rjraap.combenthamdirect.com Consequently, this framework serves as a foundational structure for developing more complex and highly functionalized drug candidates.

The synthesis of these complex molecules involves further functionalization of the core scaffold. For example, the nitrogen atom at position 1 of the 3-isopropyl-7-methyl-3H-imidazo[4,5-b]pyridine ring can be readily alkylated to introduce diverse side chains, significantly altering the molecule's steric and electronic properties. prepchem.com

A practical example is the synthesis of potential therapeutic agents where the core is decorated with larger, functionalized aromatic groups. In one instance, a 7-methyl-2-propylimidazo[4,5-b]pyridine was reacted with 2-cyano-3-(4-bromomethyl-phenyl)pyridine in the presence of sodium hydride (NaH) to yield a complex molecule where the two heterocyclic systems are linked via a methylene (B1212753) bridge. prepchem.com This strategy is central to fragment-based drug discovery, where the core scaffold provides the essential binding motif, and subsequent additions fine-tune the potency and selectivity for a specific biological target. acs.org

The versatility of this scaffold is demonstrated by its use in developing inhibitors for a variety of enzymes and receptors, including:

Kinase Inhibitors: For applications in oncology. nih.govrjraap.com

BET (Bromodomain and Extra-Terminal) Inhibitors: For the treatment of neuroinflammation and neuropathic pain. acs.org

Antimicrobial Agents: Showing activity against various bacterial and fungal strains. nih.goveurjchem.com

The ability to generate a diverse library of compounds by modifying the C2 and N1 positions of the imidazo[4,5-b]pyridine ring system, derived from this compound, underscores its importance as a foundational element in the construction of complex and biologically active molecular scaffolds.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-Isopropylamino-5-methyl-3-nitropyridine in laboratory settings?

  • Methodological Answer : Implement OSHA or EN-standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and full-face respirators (NIOSH-approved or EN 149) when handling aerosols or powders. Ensure proper ventilation and secondary containment to avoid skin/eye contact, as pyridine derivatives often exhibit irritant properties . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Nitration : Introduce the nitro group at the 3-position of 2-chloro-5-methylpyridine using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .

Amination : Substitute the 2-chloro group with isopropylamine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 0.1% TFA; retention time ~8.2 min) and compare against a certified reference standard .
  • Structural Confirmation : Employ FT-IR (nitro group stretch ~1520 cm⁻¹, NH bending ~1600 cm⁻¹) and ¹H NMR (δ 1.2 ppm for isopropyl CH₃, δ 8.1 ppm for pyridine H-4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during amination?

  • Methodological Answer :

  • Solvent Screening : Test DMSO, DMF, and NMP for reaction efficiency. DMF typically provides higher yields (>85%) due to superior solvation of intermediates .
  • Catalysis : Add KI (10 mol%) to accelerate SNAr by stabilizing the transition state.
  • Kinetic Monitoring : Use in situ Raman spectroscopy to track nitro group consumption (peak at 1350 cm⁻¹) and adjust temperature/pH dynamically .

Q. What analytical challenges arise in distinguishing positional isomers of nitropyridine derivatives, and how can they be resolved?

  • Methodological Answer :

  • Chromatographic Separation : Utilize chiral columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve 3-nitro vs. 5-nitro isomers.
  • Mass Spectrometry : Employ HRMS-ESI to identify fragment ions (e.g., m/z 181.0743 for [M+H]+ of the target compound) and differentiate isobaric species .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction, as nitro group orientation alters unit cell parameters (e.g., space group P2₁/c for 3-nitro derivatives) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated aging studies (40–60°C, 75% RH) with DSC/TGA to identify decomposition onset (~180°C). Store at ≤-20°C in amber vials under argon .
  • Photolytic Degradation : Expose to UV (254 nm) and monitor via HPLC for nitro-reduction byproducts (e.g., amine derivatives). Use light-resistant containers .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug-design contexts?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO distribution).
  • Molecular Docking : Simulate interactions with biological targets (e.g., malaria parasite enzymes) using AutoDock Vina, focusing on hydrogen bonding with the isopropylamino group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.